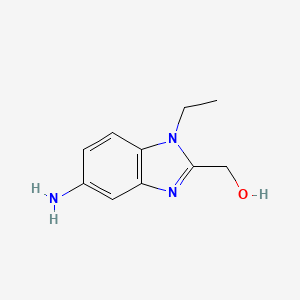

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol

Description

Properties

IUPAC Name |

(5-amino-1-ethylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-2-13-9-4-3-7(11)5-8(9)12-10(13)6-14/h3-5,14H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKNIORROVYSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)N)N=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol typically involves the reaction of 5-amino-1-ethylbenzimidazole with formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the presence of a catalyst such as hydrochloric acid to facilitate the formation of the methanol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Physicochemical Properties

- Solubility: The dihydrochloride form of this compound exhibits superior solubility in water (>50 mg/mL) compared to neutral analogs like 1-methyl-2-(methylthio)-1H-benzimidazole (<5 mg/mL) .

- pKa : Hydroxymethyl-substituted derivatives (e.g., pKa ~10.93 for bromo analog) show moderate basicity, favoring protonation in physiological environments .

Commercial Availability

Biological Activity

(5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 191.23 g/mol. Its structure includes a benzoimidazole core, characterized by both benzene and imidazole rings, with an amino group and an ethyl substituent contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.

- Anticancer Properties : It may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity :

-

Anticancer Activity :

- In vitro studies have revealed that it can inhibit the proliferation of several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The IC50 values for these activities have been documented, indicating significant cytotoxic effects .

- The compound's mechanism may involve inducing G0/G1 and G2/M cell cycle arrest, as well as activation of apoptotic pathways .

-

Proteomic Research Applications :

- Due to its unique structural features, it is being explored for applications in proteomics, particularly in the development of new therapeutic agents.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | 1 - 16 µg/mL | Inhibition of bacterial growth |

| Anticancer | HCT-116, MCF-7 | Varies (specific values needed) | Induction of apoptosis, cell cycle arrest |

| Proteomic Research | Various proteins | N/A | Modulation of protein interactions |

Research Findings

Recent studies have highlighted the compound's potential as a lead molecule for further development:

- A study indicated that modifications to the amino group could enhance its biological activity through nucleophilic substitution reactions.

- Another investigation into benzimidazole derivatives revealed that structural variations significantly influence their anticancer efficacy, suggesting that similar approaches could be applied to optimize this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Amino-1-ethyl-1H-benzoimidazol-2-yl)-methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole derivatives are often prepared by reacting substituted benzimidazole precursors with halogenated alcohols or carbonyl-containing reagents under basic conditions (e.g., K₂CO₃ in ethanol) . Optimization involves varying solvents (e.g., THF, ethanol), catalysts (e.g., tetrabutylammonium fluoride), and reaction times. Recrystallization from methanol/ethanol mixtures is common for purification .

Q. How is the structure of this compound confirmed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, especially distinguishing the methanol group (-CH₂OH) and ethyl substituent .

- IR : Identify functional groups (e.g., -NH₂, -OH) via characteristic stretching frequencies .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for similar benzimidazole derivatives .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for initial separation. Recrystallization from ethanol or methanol-water mixtures improves purity. Monitor purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological or physicochemical properties?

- Methodology : Introduce substituents at the 5-amino or methanol positions to alter solubility or bioactivity. For example:

- Replace the ethyl group with bulkier alkyl chains to improve lipophilicity .

- Incorporate aryl-thiazole or triazole moieties via click chemistry to modulate binding affinity, as shown in analogous benzimidazole-triazole hybrids .

- Assess changes via comparative SAR studies and docking simulations .

Q. What strategies are used to evaluate the biological activity of this compound, and how are contradictory results resolved?

- Methodology :

- In vitro assays : Test COX-1/COX-2 inhibition (via enzyme-linked immunosorbent assays) or antiproliferative activity (MTT assays) .

- Contradiction resolution : Replicate assays under standardized conditions (pH, temperature). Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Analyze discrepancies via meta-analysis of substituent effects or solvent interactions .

Q. What computational approaches are suitable for predicting the reactivity or binding modes of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G(d,p)) to optimize geometry and calculate electrostatic potentials. Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., COX-2). Validate with MD simulations to assess stability .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Expose the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light conditions.

- Monitor degradation via HPLC and LC-MS. Stabilize with antioxidants (e.g., BHT) if oxidative degradation is observed .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodology : Develop a UPLC-MS/MS method with a C18 column and ESI+ ionization. Optimize mobile phase (acetonitrile/0.1% formic acid) for separation. Validate linearity (0.1–100 µg/mL), LOD (0.03 µg/mL), and LOQ (0.1 µg/mL) .

Q. How can multi-step synthesis of this compound derivatives be automated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.